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Compound of Interest

4-Methoxy-2-methylpyrimidin-5-
Compound Name:
amine

Cat. No.: B1591571

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
4-Methoxy-2-methylpyrimidin-5-amine (CAS No. 53135-45-8), a key intermediate in the
synthesis of various pharmaceuticals and agrochemicals.[1] Due to the limited availability of
public domain experimental spectra for this compound, this guide presents a detailed analysis
based on predicted spectroscopic data, grounded in fundamental principles of nuclear
magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR)
spectroscopy. This document is intended for researchers, scientists, and drug development
professionals, offering field-proven insights into the structural elucidation of this and related
pyrimidine derivatives. The methodologies and interpretations provided herein are designed to
serve as a robust reference for the characterization of 4-Methoxy-2-methylpyrimidin-5-

amine.

Introduction

4-Methoxy-2-methylpyrimidin-5-amine is a substituted pyrimidine with the molecular formula
CeHoN3O and a molecular weight of 139.16 g/mol . Its structure, featuring a pyrimidine core
with methoxy, methyl, and amine functional groups, makes it a versatile building block in
organic synthesis. The precise characterization of this molecule is crucial for ensuring the purity
and identity of downstream products in drug discovery and development pipelines.
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Spectroscopic techniques are fundamental to the structural elucidation of organic molecules.
This guide will delve into the predicted *H NMR, 13C NMR, Mass Spectrometry, and IR
spectroscopic data for 4-Methoxy-2-methylpyrimidin-5-amine. Each section will provide a
summary of the expected data, a detailed experimental protocol for data acquisition, and an in-
depth interpretation of the spectral features.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of 4-Methoxy-2-
methylpyrimidin-5-amine are numbered as shown in the diagram below. This humbering
scheme will be used consistently throughout this guide.

Figure 1: Molecular structure of 4-Methoxy-2-methylpyrimidin-5-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR data for 4-Methoxy-2-methylpyrimidin-5-amine are
presented below.

Predicted *H NMR Spectral Data

The *H NMR spectrum is expected to show four distinct signals corresponding to the aromatic
proton, the amine protons, the methoxy protons, and the methyl protons.

Predicted
Signal Chemical Shift Multiplicity Integration Assignment
(9) ppm
1 ~7.8 Singlet 1H H6
2 ~45 Broad Singlet 2H NH2z (N10)
3 ~3.9 Singlet 3H OCHs (C9)
4 ~24 Singlet 3H CHs (C7)

Predicted **C NMR Spectral Data
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The proton-decoupled 3C NMR spectrum is predicted to display six signals, corresponding to

the six carbon atoms in the molecule.

Predicted Chemical Shift (d) ppm Assignment
~165.0 C4

~ 160.0 Cc2

~155.0 C6

~120.0 C5

~55.0 C9 (OCHs5)
~25.0 C7 (CHs)

Experimental Protocol for NMR Data Acquisition

The following is a standard procedure for acquiring high-resolution *H and 3C NMR spectra.
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Sample Preparation

Dissolve ~5-10 mg of 4-Methoxy-2-methylpyrimidin-5-amine
in ~0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds).

:

Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

,

Transfer the solution to a 5 mm NMR tube.

Data Ac v:|uisition

Glace the NMR tube in the spectrometer (e.g., 400 MHZ))

:

[Shim the magnetic field to achieve homogeneity)

:

chuire the *H NMR spectrum (typically 16-32 scans))

:

Acquire the proton-decoupled 3C NMR spectrum
(requires a larger number of scans due to low natural abundance).

Data Processing

Gpply Fourier transformation to the raw data (FID)J

(Phase correct the spectra)

(Calibrate the chemical shift scale to the TMS signal)

:

Entegrate the signals in the *H NMR spectrum)

Click to download full resolution via product page

Figure 2: Workflow for NMR spectroscopic analysis.
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Interpretation of Predicted NMR Spectra
e 'HNMR:
o The singlet at approximately 7.8 ppm is assigned to the proton at the C6 position of the

pyrimidine ring. Its downfield shift is due to the deshielding effect of the aromatic ring and
the adjacent nitrogen atom.

o The broad singlet around 4.5 ppm, integrating to two protons, is characteristic of the amine
(-NH2) group at the C5 position. The broadness of this signal is a result of quadrupole
broadening from the nitrogen atom and potential hydrogen exchange.

o The singlet at approximately 3.9 ppm, integrating to three protons, is assigned to the
methoxy (-OCHs) group at the C4 position.

o The singlet around 2.4 ppm, with an integration of three protons, corresponds to the
methyl (-CHs) group attached to the C2 position of the pyrimidine ring.

e 13C NMR:

o The signals in the aromatic region (120-165 ppm) are assigned to the carbon atoms of the
pyrimidine ring. The carbons directly attached to heteroatoms (C2, C4, and C6) are
expected to be the most downfield due to the strong deshielding effects of the nitrogen
and oxygen atoms.

o The signal around 55.0 ppm is characteristic of a methoxy carbon (C9).

o The upfield signal at approximately 25.0 ppm is assigned to the methyl carbon (C7).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which is crucial for determining the molecular weight and elucidating the
structure.

Predicted Mass Spectrometry Data
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m/z (predicted) Assignment

139.0746 [M]* (Molecular lon)
124.0511 [M - CHs]*

110.0610 [M - CHOJ* or [M - N2H]*
96.0456 [M - CHs - COJ*

Experimental Protocol for Mass Spectrometry Data
Acquisition

A standard procedure for obtaining an electron ionization (EI) mass spectrum is outlined below.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

 lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the
ion source. This will cause the molecule to lose an electron, forming a molecular ion ([M]*),
and induce fragmentation.

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and record their abundance at each m/z value to generate the
mass spectrum.

Interpretation of Predicted Mass Spectrum and
Fragmentation Pathway

The molecular ion peak is expected at an m/z of approximately 139.0746, which corresponds
to the exact mass of CeHoNsO. The predicted fragmentation pattern is based on the stability of
the resulting fragments.
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[M]*
m/z = 139

- *CHO

[M - CHs]* [M - CHOJ*

m/z = 124 m/z = 110
[M - CHs - COJ*

m/z = 96
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Figure 3: Predicted fragmentation pathway for 4-Methoxy-2-methylpyrimidin-5-amine.

A primary fragmentation event is the loss of a methyl radical (*CHs) from the methoxy group,
leading to a stable fragment at m/z 124. Another possible fragmentation is the loss of a formyl
radical (*CHO) or a diazinyl radical (*N2H). Subsequent loss of carbon monoxide (CO) from the
m/z 124 fragment could result in a peak at m/z 96.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Bands
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Predicted Wavenumber

(cm-Y) Vibrational Mode Functional Group
3400 - 3300 N-H stretch Primary Amine (-NHz2)
3050 - 3000 C-H stretch Aromatic C-H

2950 - 2850 C-H stretch Aliphatic C-H (CH5)
1620 - 1580 C=N and C=C stretch Pyrimidine Ring

1600 - 1550 N-H bend Primary Amine (-NH2)
1250 - 1200 C-O stretch Aryl Ether (-O-CH3)

Experimental Protocol for IR Data Acquisition (ATR
Method)

» Background Spectrum: Record a background spectrum of the clean Attenuated Total
Reflectance (ATR) crystal (e.g., diamond or germanium).

o Sample Application: Place a small amount of the solid 4-Methoxy-2-methylpyrimidin-5-
amine sample onto the ATR crystal.

» Pressure Application: Apply pressure using the built-in clamp to ensure good contact
between the sample and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm~1.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after
the measurement.

Interpretation of Predicted IR Spectrum

e The broad band in the 3400-3300 cm~1 region is characteristic of the N-H stretching
vibrations of the primary amine group.

e The absorptions between 3050-3000 cm~* are attributed to the C-H stretching of the
aromatic pyrimidine ring.
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e The bands in the 2950-2850 cm~! range correspond to the C-H stretching of the methyl and
methoxy groups.

e The strong absorptions between 1620-1580 cm~1* are due to the C=N and C=C stretching
vibrations within the pyrimidine ring.

e The N-H bending vibration of the primary amine is expected to appear in the 1600-1550
cm~1region.

e A prominent band around 1250-1200 cm~1 is indicative of the C-O stretching of the aryl ether
(methoxy group).

Conclusion

This technical guide has provided a comprehensive, albeit predicted, spectroscopic profile of 4-
Methoxy-2-methylpyrimidin-5-amine. The presented *H NMR, 3C NMR, Mass Spectrometry,
and IR data, along with their detailed interpretations and standard experimental protocols, offer
a valuable resource for the identification and characterization of this important chemical
intermediate. While this guide is based on well-established spectroscopic principles,
experimental verification of this data is recommended for definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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